(S)-4-Methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoic acid (S)-4-Methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15911261
InChI: InChI=1S/C16H16O4/c1-20-16(19)13(10-15(17)18)9-12-7-4-6-11-5-2-3-8-14(11)12/h2-8,13H,9-10H2,1H3,(H,17,18)/t13-/m0/s1
SMILES:
Molecular Formula: C16H16O4
Molecular Weight: 272.29 g/mol

(S)-4-Methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoic acid

CAS No.:

Cat. No.: VC15911261

Molecular Formula: C16H16O4

Molecular Weight: 272.29 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-Methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoic acid -

Specification

Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
IUPAC Name (3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoic acid
Standard InChI InChI=1S/C16H16O4/c1-20-16(19)13(10-15(17)18)9-12-7-4-6-11-5-2-3-8-14(11)12/h2-8,13H,9-10H2,1H3,(H,17,18)/t13-/m0/s1
Standard InChI Key LJSMGWBQOFWAPJ-ZDUSSCGKSA-N
Isomeric SMILES COC(=O)[C@@H](CC1=CC=CC2=CC=CC=C21)CC(=O)O
Canonical SMILES COC(=O)C(CC1=CC=CC2=CC=CC=C21)CC(=O)O

Introduction

(S)-4-Methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoic acid is an organic compound characterized by its unique structural features, including a naphthalene ring, a methoxy group, and a butanoic acid moiety. This compound belongs to the class of 4-oxo acids, which are recognized for their diverse biological activities and potential applications in medicinal chemistry. Its molecular formula is C16H16O4, with a molecular weight of approximately 272.29 g/mol .

Synthesis Methods

The synthesis of (S)-4-Methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoic acid typically involves multi-step organic reactions. A common synthetic route includes the reaction of naphthalene-1-carbaldehyde with (S)-4-methoxy-3-oxobutanoic acid in the presence of a suitable catalyst. This reaction usually proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.

Synthetic RouteConditionsYield
Naphthalene-1-carbaldehyde + (S)-4-methoxy-3-oxobutanoic acidRoom temperature, ethanol or methanolHigh yield with purification

Biological Activities and Applications

(S)-4-Methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoic acid has been studied for its potential biological activities, including enzyme inhibition and interactions with biological targets. Notably, it has been identified as an inhibitor of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant for neurobiology and related disorders such as depression. Additionally, it may modulate inflammatory pathways by inhibiting specific enzymes linked to inflammatory responses.

Biological ActivityTargetPotential Application
Enzyme InhibitionKynurenine 3-hydroxylaseNeurobiology, Depression
Anti-inflammatoryInflammatory enzymesInflammation reduction

Research Findings and Mechanism of Action

The mechanism of action of (S)-4-Methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Industrial and Scientific Applications

This compound is used as a building block in organic synthesis to create more complex molecules. It is also explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. In industry, it is utilized in the development of new materials and chemical processes.

Application AreaUsePotential Impact
Organic SynthesisBuilding block for complex moleculesDevelopment of new compounds
MedicineAnti-inflammatory and anticancer propertiesTreatment of various diseases
IndustryDevelopment of new materials and processesInnovation in chemical manufacturing

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